1-Benzyl-3-methylpiperidin-4-ol
Overview
Description
1-Benzyl-3-methylpiperidin-4-ol is a chemical compound with the molecular formula C13H19NO It is a piperidine derivative, characterized by a benzyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methylpiperidin-4-ol can be synthesized through several methods. One common approach involves the N-acylation of 3-amino-4-methylpyridine, followed by quaternization using benzyl halide. The quaternized product is then partially reduced using sodium borohydride in methanol or water. Subsequent hydrolysis in the presence of acid yields 1-benzyl-4-methylpiperidin-3-one, which is then subjected to reductive amination using methanolic methylamine and titanium (IV) isopropoxide in methanol .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Benzyl halides or other alkylating agents in the presence of a base.
Major Products Formed:
Oxidation: 1-Benzyl-3-methylpiperidin-4-one.
Reduction: Various reduced piperidine derivatives.
Substitution: Substituted piperidines with different functional groups.
Scientific Research Applications
1-Benzyl-3-methylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-3-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group and piperidine ring play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-3-methylpiperidin-4-ol can be compared with other piperidine derivatives, such as:
1-Benzyl-4-methylpiperidin-3-ol: Similar structure but different substitution pattern.
1-Benzyl-3-methylpiperidin-4-one: Oxidized form with a ketone group.
4-Methyl-1-(phenylmethyl)-3-piperidinol: Another piperidine derivative with a different substitution pattern.
These compounds share similar core structures but differ in their functional groups and substitution patterns, which can significantly impact their chemical properties and applications.
Properties
IUPAC Name |
1-benzyl-3-methylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHMBUYJMBGGPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50544989 | |
Record name | 1-Benzyl-3-methylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50544989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91600-19-0 | |
Record name | 1-Benzyl-3-methylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50544989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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